REACTION_CXSMILES
|
CO[CH:3]([O:9]C)[CH2:4][C:5]1([OH:8])[CH2:7][CH2:6]1.C(Cl)Cl.O([Si:22]([C:25]([CH3:28])([CH3:27])[CH3:26])([CH3:24])[CH3:23])S(C(F)(F)F)(=O)=O.FC(F)(F)S(O[Si](CC)(CC)CC)(=O)=O>O>[Si:22]([O:8][C:5]1([CH2:4][CH:3]=[O:9])[CH2:6][CH2:7]1)([C:25]([CH3:28])([CH3:27])[CH3:26])([CH3:24])[CH3:23]
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
COC(CC1(CC1)O)OC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C(C)(C)C
|
Name
|
tertiary alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
TBS ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53.8 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](CC)(CC)CC)(F)F
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
2,4,6-Colliding (63.1 ml, 476 mmol) was added
|
Type
|
STIRRING
|
Details
|
to stir for 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The DCM was washed with dilute HCl
|
Type
|
CUSTOM
|
Details
|
to remove the 2,4,6-collidine
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was back extracted with DCM
|
Type
|
WASH
|
Details
|
The combined organics were washed with sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered though a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
Desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1(CC1)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |